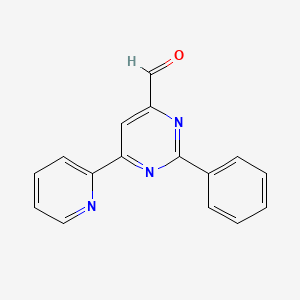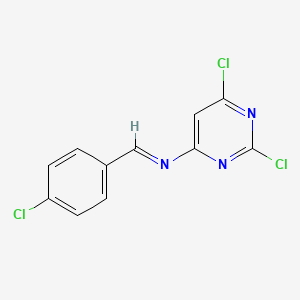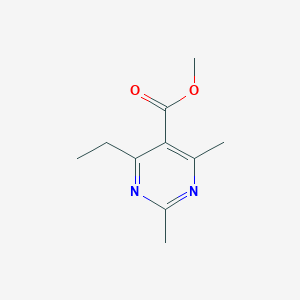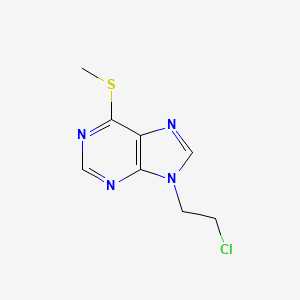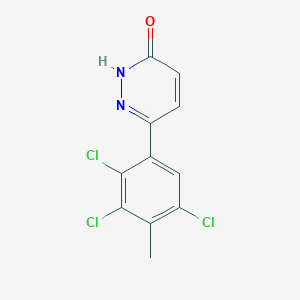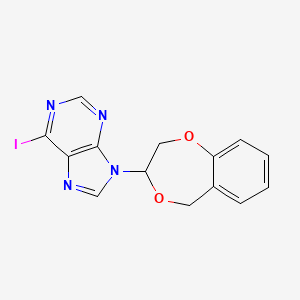
(2R)-2-hydroxy-4-methylsulfanylbutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-hydroxy-4-methylsulfanylbutanenitrile is an organic compound characterized by the presence of a hydroxyl group, a methylsulfanyl group, and a nitrile group attached to a butane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxy-4-methylsulfanylbutanenitrile typically involves the reaction of 2-hydroxybutanenitrile with methylthiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process. Additionally, advanced purification techniques, such as crystallization and high-performance liquid chromatography, are employed to achieve the desired product specifications.
化学反应分析
Types of Reactions
(2R)-2-hydroxy-4-methylsulfanylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine, which can further react to form various derivatives.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions to form different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(2R)-2-hydroxy-4-methylsulfanylbutanenitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2R)-2-hydroxy-4-methylsulfanylbutanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. The methylsulfanyl group can undergo oxidation or substitution reactions, leading to the formation of reactive intermediates that can interact with various cellular components.
相似化合物的比较
Similar Compounds
(2R)-2-hydroxy-4-methylsulfanylbutanoate: Similar structure but with a carboxylate group instead of a nitrile group.
(2R)-2-hydroxy-4-methylsulfanylbutanamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
(2R)-2-hydroxy-4-methylsulfanylbutanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential applications compared to its analogs with carboxylate or amide groups. The combination of hydroxyl, methylsulfanyl, and nitrile groups in a single molecule provides a versatile platform for chemical modifications and functionalization.
属性
分子式 |
C5H9NOS |
|---|---|
分子量 |
131.20 g/mol |
IUPAC 名称 |
(2R)-2-hydroxy-4-methylsulfanylbutanenitrile |
InChI |
InChI=1S/C5H9NOS/c1-8-3-2-5(7)4-6/h5,7H,2-3H2,1H3/t5-/m1/s1 |
InChI 键 |
VWWOJJANXYSACS-RXMQYKEDSA-N |
手性 SMILES |
CSCC[C@H](C#N)O |
规范 SMILES |
CSCCC(C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


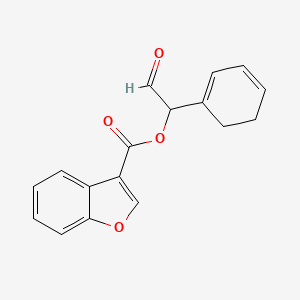
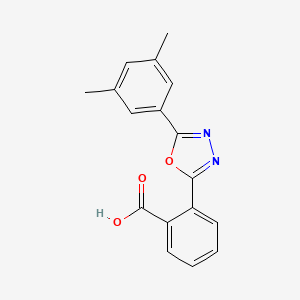
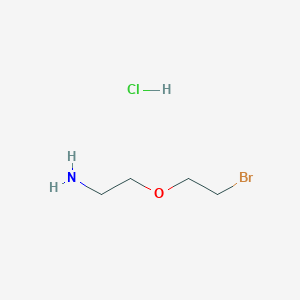
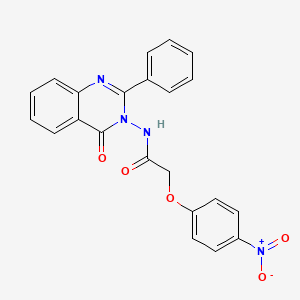

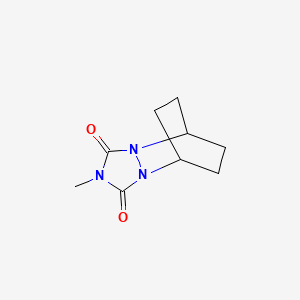
![4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12926860.png)
